molecular formula C20H15FN4O2S B1675135 Lorediplon CAS No. 917393-39-6

Lorediplon

Cat. No. B1675135
M. Wt: 394.4 g/mol
InChI Key: NQPOCLFSADOXBR-UHFFFAOYSA-N
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Patent
US08008486B2

Procedure details

A 300 L vessel was flushed with nitrogen. Acetic acid (40.0 L) was charged, and then 7.312 kg (37.84 moles) of (5-amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone and 10.000 kg (37.84 moles) of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide were added consecutively. The mixture was heated to 120° C. (±5° C.) with stirring. The reaction was controlled by HPLC until completion (<1% of each starting material), which typically occurs in 4 hours. The reaction mass was cooled to 60-70° C. 2-Propanol (80.0 L) was charged to reaction mixture, cooled to 40-45° C. and aged for at least 1 hour. The mixture was cooled over approximately 2.5 hours to 0-5° C. and aged for at least 2 hours. Solids were filtered and washed twice with 10.0 L of chilled 2-propanol. The solid product was dried under vacuum at 50° C. (±5° C.) to remove residual solvents (<0.5% w/w of acetic acid and <0.5% w/w of 2-propanol). N-{2-fluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide was obtained as a crystalline material (12.686 kg). Yield 85%. Purity ≧95%.
Quantity
7.312 kg
Type
reactant
Reaction Step One
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
10 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)=[O:8].CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[CH:22][C:23]([F:31])=[C:24]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:25]=1)=O>CC(O)C>[F:31][C:23]1[CH:22]=[CH:21][C:20]([C:18]2[N:6]3[N:5]=[CH:4][C:3]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)=[CH:25][C:24]=1[N:26]([CH3:30])[C:27](=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
7.312 kg
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)C=1SC=CC1
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
10 kg
Type
reactant
Smiles
CN(C=CC(=O)C=1C=CC(=C(C1)N(C(C)=O)C)F)C
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 L vessel was flushed with nitrogen
ADDITION
Type
ADDITION
Details
Acetic acid (40.0 L) was charged
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 60-70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40-45° C. and aged for at least 1 hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled over approximately 2.5 hours to 0-5° C. and aged for at least 2 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
Solids were filtered
WASH
Type
WASH
Details
washed twice with 10.0 L of chilled 2-propanol
CUSTOM
Type
CUSTOM
Details
The solid product was dried under vacuum at 50° C. (±5° C.)
CUSTOM
Type
CUSTOM
Details
to remove residual solvents (<0.5% w/w of acetic acid and <0.5% w/w of 2-propanol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2)N(C(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.686 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.